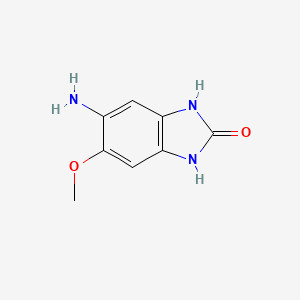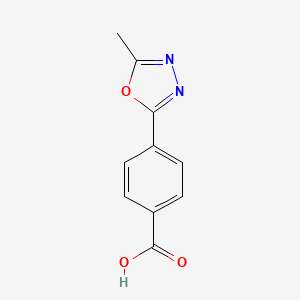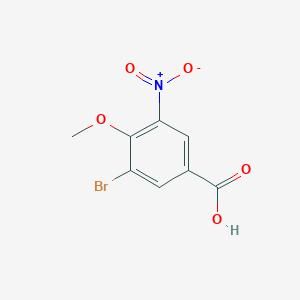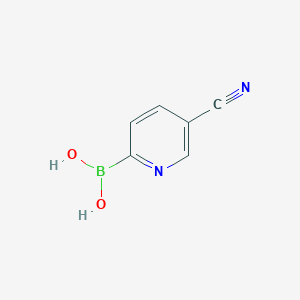
5-氰基吡啶-2-硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
“(5-Cyanopyridin-2-yl)boronic acid” and its esters are synthesized through regioselective halogen-metal exchange methods. These compounds, prepared from dihalopyridines, undergo palladium-catalyzed coupling, forming diverse pyridine libraries.Molecular Structure Analysis
The empirical formula of “(5-Cyanopyridin-2-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 . The SMILES string is OB(C1=CC=C(C#N)C=N1)O .Chemical Reactions Analysis
“(5-Cyanopyridin-2-yl)boronic acid” is primarily used as a reagent for the synthesis of various molecules and as a catalyst for various reactions. It has been extensively studied for its potential biochemical and physiological effects, as well as its potential applications in lab experiments.Physical And Chemical Properties Analysis
The empirical formula of “(5-Cyanopyridin-2-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 . The SMILES string is OB(C1=CC=C(C#N)C=N1)O .科学研究应用
有机合成
5-氰基吡啶-2-硼酸: 是一种有机合成中的多功能化合物。 它由于其反应性硼酸基团而充当构建复杂分子的重要中间体,该基团可以通过诸如铃木反应之类的交叉偶联反应形成碳-碳键 。这种反应性对于合成各种有机化合物至关重要,包括药物和农用化学品。
药物研究
在药物研究中,5-氰基吡啶-2-硼酸用作药物开发的构件。它的结构是合成与生物靶标相互作用的分子中的关键。 例如,它可用于创建受体或酶的配体,这可能导致针对疾病的新疗法 。
农用化学品生产
该化合物在农用化学品的开发中得到应用。 它的硼酸部分在创建新型杀虫剂和除草剂中起着重要作用,为有效控制农业害虫和提高作物产量提供了一种方法 。
染料制造
5-氰基吡啶-2-硼酸: 也用于染料的生产。 它的化学结构允许引入各种取代基,从而能够合成具有特定性质的染料,用于纺织品和工业应用 。
传感技术
硼酸,包括5-氰基吡啶-2-硼酸,以其与二醇和路易斯碱相互作用的能力而闻名,这使得它们在传感应用中非常有用。 它们可用于检测糖、醇和其他具有二醇基团的物质,这在环境监测和医疗诊断中非常有价值 。
材料科学
在材料科学中,5-氰基吡啶-2-硼酸可用于修饰表面或创建具有特定特性的聚合物。 硼酸基团允许与其他材料形成稳定的共价键,从而导致开发具有增强性能的新型材料 。
生化工具
该化合物是蛋白质操作和修饰的生化工具。 它可用于标记蛋白质或修饰其功能,这对于理解生物过程和开发治疗策略至关重要 。
控释系统
最后,5-氰基吡啶-2-硼酸在控释系统的开发中具有潜在的应用。 例如,它可以掺入对特定生物分子存在做出反应的聚合物中,从而导致主动剂(如胰岛素)响应血糖水平释放 。
安全和危害
作用机制
Target of Action
The primary target of 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway is to act as an organoboron reagent, participating in the transmetalation process .
Result of Action
The result of the action of 5-Cyanopyridine-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of 5-Cyanopyridine-2-boronic acid is influenced by environmental factors such as air and heat . The compound is incompatible with oxidizing agents and should be stored in a refrigerated environment (2-4°C) to maintain its stability .
生化分析
Biochemical Properties
(5-Cyanopyridin-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid group in (5-Cyanopyridin-2-yl)boronic acid forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, it can interact with proteins that have nucleophilic side chains, such as cysteine and lysine, forming stable adducts that can alter protein function .
Cellular Effects
The effects of (5-Cyanopyridin-2-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Cyanopyridin-2-yl)boronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, (5-Cyanopyridin-2-yl)boronic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, (5-Cyanopyridin-2-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, (5-Cyanopyridin-2-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Cyanopyridin-2-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term studies have shown that (5-Cyanopyridin-2-yl)boronic acid can have sustained effects on cellular function, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of (5-Cyanopyridin-2-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (5-Cyanopyridin-2-yl)boronic acid can exhibit toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
(5-Cyanopyridin-2-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the activity and function of (5-Cyanopyridin-2-yl)boronic acid, influencing its overall efficacy and toxicity . Additionally, (5-Cyanopyridin-2-yl)boronic acid can impact metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, (5-Cyanopyridin-2-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, (5-Cyanopyridin-2-yl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of (5-Cyanopyridin-2-yl)boronic acid within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of (5-Cyanopyridin-2-yl)boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . The localization of (5-Cyanopyridin-2-yl)boronic acid within these compartments can influence its ability to modulate cellular processes and biochemical reactions .
属性
IUPAC Name |
(5-cyanopyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJDSZUNQGJXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590543 |
Source


|
| Record name | (5-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910547-29-4 |
Source


|
| Record name | (5-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)



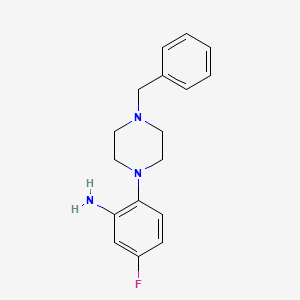


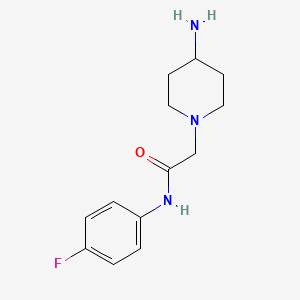
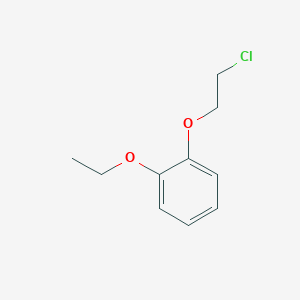
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
